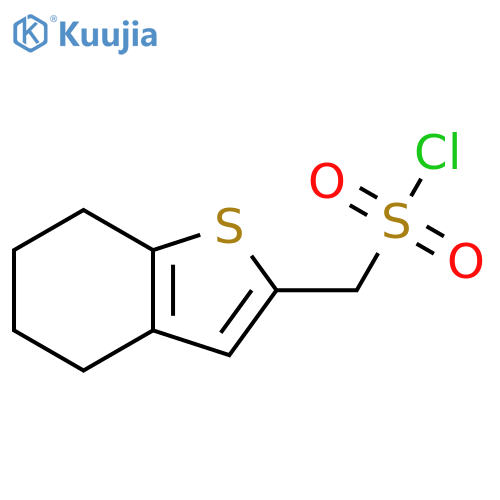

Cas no 1567116-54-4 ((4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride)

(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- Benzo[b]thiophene-2-methanesulfonyl chloride, 4,5,6,7-tetrahydro-

- (4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride

-

- MDL: MFCD26064626

- インチ: 1S/C9H11ClO2S2/c10-14(11,12)6-8-5-7-3-1-2-4-9(7)13-8/h5H,1-4,6H2

- InChIKey: RJWJVVIAGGSHEP-UHFFFAOYSA-N

- ほほえんだ: C12CCCCC=1C=C(CS(Cl)(=O)=O)S2

(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-283752-0.1g |

(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |

1567116-54-4 | 95.0% | 0.1g |

$867.0 | 2025-03-19 | |

| Enamine | EN300-283752-1.0g |

(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |

1567116-54-4 | 95.0% | 1.0g |

$986.0 | 2025-03-19 | |

| Enamine | EN300-283752-2.5g |

(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |

1567116-54-4 | 95.0% | 2.5g |

$1931.0 | 2025-03-19 | |

| Enamine | EN300-283752-10g |

(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |

1567116-54-4 | 10g |

$4236.0 | 2023-09-07 | ||

| Enamine | EN300-283752-1g |

(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |

1567116-54-4 | 1g |

$986.0 | 2023-09-07 | ||

| Enamine | EN300-283752-0.25g |

(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |

1567116-54-4 | 95.0% | 0.25g |

$906.0 | 2025-03-19 | |

| Enamine | EN300-283752-10.0g |

(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |

1567116-54-4 | 95.0% | 10.0g |

$4236.0 | 2025-03-19 | |

| Enamine | EN300-283752-0.05g |

(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |

1567116-54-4 | 95.0% | 0.05g |

$827.0 | 2025-03-19 | |

| Enamine | EN300-283752-5g |

(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |

1567116-54-4 | 5g |

$2858.0 | 2023-09-07 | ||

| Enamine | EN300-283752-0.5g |

(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |

1567116-54-4 | 95.0% | 0.5g |

$946.0 | 2025-03-19 |

(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride 関連文献

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chlorideに関する追加情報

Research Brief on (4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride (CAS: 1567116-54-4) in Chemical Biology and Pharmaceutical Applications

The compound (4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride (CAS: 1567116-54-4) has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This sulfonyl chloride derivative serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have explored its reactivity, stability, and utility in medicinal chemistry campaigns.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effective use of this compound as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers highlighted its excellent electrophilic properties, which enable efficient coupling with various nucleophiles while maintaining high regioselectivity. The resulting BTK inhibitors showed promising activity in B-cell malignancy models, with improved pharmacokinetic profiles compared to earlier generations of inhibitors.

In parallel research, scientists have investigated the compound's application in PROTAC (proteolysis targeting chimera) development. A recent Nature Chemical Biology publication (2024) described its incorporation into heterobifunctional molecules designed to target oncogenic proteins for degradation. The tetrahydrobenzothiophene core provided optimal linker geometry, while the methanesulfonyl chloride group allowed for straightforward conjugation to E3 ligase ligands. This approach yielded several potent degraders with nanomolar cellular activity.

Stability studies of 1567116-54-4 have revealed important handling considerations. Research published in Organic Process Research & Development (2023) characterized its decomposition pathways under various conditions, recommending storage at -20°C under argon for optimal shelf life. The study also developed improved synthetic routes that increased overall yield to 78% while reducing hazardous byproducts, making the compound more accessible for pharmaceutical applications.

Emerging applications extend beyond traditional small molecule drugs. A 2024 ACS Chemical Biology report demonstrated the compound's utility in chemical biology probes for studying sulfhydryl modifications in cellular proteins. When coupled with fluorescent tags, derivatives of 1567116-54-4 enabled real-time visualization of protein sulfenylation in live cells, providing new tools for redox biology research.

The pharmaceutical industry has shown growing interest in this scaffold, with several patent applications filed in 2023-2024 covering novel derivatives and their therapeutic uses. Notably, one application claims selective JAK3 inhibitors derived from this core structure that show reduced off-target effects compared to existing therapies. Another describes its use in covalent inhibitor development for challenging targets like KRAS G12C mutants.

Future research directions appear focused on expanding the compound's utility in targeted covalent inhibitor design and exploring its potential in fragment-based drug discovery. The unique combination of the tetrahydrobenzothiophene scaffold's rigidity and the methanesulfonyl chloride's reactivity continues to make 1567116-54-4 a valuable tool in medicinal chemistry and chemical biology research.

1567116-54-4 ((4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride) 関連製品

- 2418708-63-9(1-(2-chlorothiophen-3-yl)methanamine hydrochloride)

- 2114276-71-8(methyl 3-2-(methylamino)acetylbenzoate)

- 303126-23-0(Ethyl 5-(2-Cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate)

- 1270548-31-6(3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol)

- 1370731-53-5(METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE)

- 946235-87-6(3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-9-yl}-1lambda6-thiolane-1,1-dione)

- 1221341-87-2(Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate)

- 881191-60-2(3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine)

- 289475-77-0(Pentanamide, 2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-)

- 903323-80-8(N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide)